molecular formula C19H26O2 B13415216 5beta-Androst-1-ene-3,17-dione

5beta-Androst-1-ene-3,17-dione

Cat. No.: B13415216
M. Wt: 286.4 g/mol
InChI Key: WJIQCDPCDVWDDE-QJISAEMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5beta-Androst-1-ene-3,17-dione is a steroidal compound with the molecular formula C19H26O2. It is a derivative of androstane and is characterized by the presence of oxo groups at positions 3 and 17.

Preparation Methods

Synthetic Routes and Reaction Conditions

5beta-Androst-1-ene-3,17-dione can be synthesized through several chemical and biotechnological methods. One common synthetic route involves the reduction of androst-4-ene-3,17-dione using specific enzymes or chemical reagents. For instance, the enzyme 5alpha-reductase can be used to convert androst-4-ene-3,17-dione to this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through microbial biotransformation. Engineered strains of Mycobacterium neoaurum have been utilized to convert phytosterols into this compound with high efficiency. This biotechnological approach is advantageous due to its cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5beta-Androst-1-ene-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5beta-Androst-1-ene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.

    Biology: The compound is studied for its role in steroid metabolism and its effects on biological systems.

    Medicine: Research explores its potential as a precursor for the synthesis of steroidal drugs, including contraceptives and anti-inflammatory agents.

    Industry: It is utilized in the production of steroid hormones and other pharmaceutical products

Mechanism of Action

The mechanism of action of 5beta-Androst-1-ene-3,17-dione involves its conversion into active steroid hormones through enzymatic pathways. It acts as a precursor to testosterone and estrone, which are crucial for various physiological processes. The compound interacts with enzymes such as 17beta-hydroxysteroid dehydrogenase and aromatase, facilitating its transformation into biologically active steroids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Androst-1-ene-3,17-dione is unique due to its specific structure and the presence of oxo groups at positions 3 and 17. This structural configuration allows it to serve as a versatile intermediate in the synthesis of various steroidal compounds, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(5R,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1

InChI Key

WJIQCDPCDVWDDE-QJISAEMRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@]3(C=CC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.